C4‑Bromo vs. C4‑Methyl Substitution: Impact on Calculated Lipophilicity and Halogen‑Bonding Potential for Fragment‑Based Drug Design
Replacement of the C4 bromine atom with a methyl group yields the direct analog 4‑(4‑methyl‑3‑nitro‑1H‑pyrazol‑1‑yl)butanoic acid (CAS 1174878‑17‑1). This substitution eliminates the possibility of halogen‑bonding interactions (C–Br···X) and removes a heavy atom (Br) that contributes substantially to both molecular weight and lipophilicity . The bromine atom also serves as a synthetic handle for Pd‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, etc.) that are not possible with the methyl analog, providing a divergent functionalization pathway for library synthesis [1].
| Evidence Dimension | Molecular weight and halogen‑bonding capacity |
|---|---|
| Target Compound Data | MW = 292.09 g·mol⁻¹; Br present at C4 (enables C–Br···X halogen bonding and Pd‑catalyzed cross‑coupling) |
| Comparator Or Baseline | 4‑(4‑Methyl‑3‑nitro‑1H‑pyrazol‑1‑yl)butanoic acid (CAS 1174878‑17‑1): MW = 213.19 g·mol⁻¹; CH₃ at C4 (no halogen bonding; no cross‑coupling handle) |
| Quantified Difference | ΔMW = 78.90 g·mol⁻¹ (37 % increase); presence vs. absence of a versatile synthetic handle (Br) |
| Conditions | Computational MW comparison; synthetic chemistry considerations (Pd‑catalyzed cross‑coupling literature precedent) |
Why This Matters
The bromine atom provides a dual advantage—modulating lipophilicity and enabling late‑stage diversification via cross‑coupling—making this compound a more versatile intermediate for parallel synthesis and SAR exploration than its des‑bromo methyl analog.
- [1] PubChem CID 25220761. 4-(4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid – Computed Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1171922-90-9 (accessed 2026-05-02). View Source
